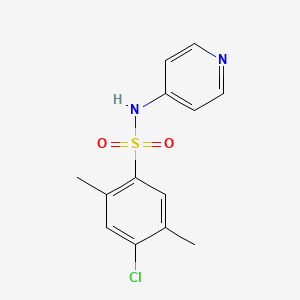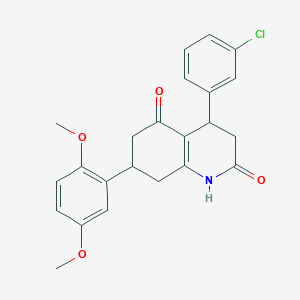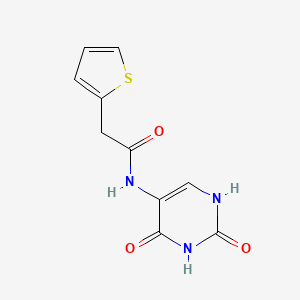
4-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline derivatives involves multistep chemical processes. A notable method is the use of methanesulfonyl as a protective group for phenolic hydroxy in the Friedel–Crafts reaction, enabling a simpler synthetic route in high yield for quinoline carboxylates and their metabolites. For instance, the synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and its derivatives showcases the efficiency of this approach (Mizuno et al., 2006).
Molecular Structure Analysis
The structural parameters and spectroscopic characterization of quinoline derivatives can be determined using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These analyses provide insights into the optimized molecular structure, spectroscopic properties, and electronic interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For example, the conversion of chloromethyl derivatives to formyl derivatives and subsequent cyclization demonstrates the compound's reactivity and potential for creating novel chemical entities (Mizuno et al., 2006). Additionally, the electrochemical properties of diaryl quinone methides, revealing quasi-reversible redox processes, shed light on their potential utility in electronic and photonic applications (Sarma et al., 2007).
Physical Properties Analysis
The physical properties, such as crystal structure and solvatochromic behavior, are crucial for the material science applications of quinoline derivatives. X-ray crystallography and solvatochromic studies provide detailed insights into the molecule's structure and interactions with solvents, which are essential for designing materials with specific optical or electronic properties (Asiri et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity in various chemical reactions, are fundamental to their applications in synthetic chemistry and drug discovery. The synthesis of 4-amino-substituted-6-hydroxy and 11-hydroxynaphtho[2,3-g]quinoline-5,12-diones, and the unexpected formation of disubstituted imidazo[4,5,l-i,j]naphtho[2,3-g]quinolin-7-ones, demonstrate the compound's complex reactivity and potential for generating diverse chemical structures (Croisy-Delcey et al., 1993).
属性
IUPAC Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-14(2)33-18-7-5-15(6-8-18)16-9-20-25(21(28)10-16)19(13-24(29)27-20)17-11-22(31-3)26(30)23(12-17)32-4/h5-8,11-12,14,16,19,30H,9-10,13H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMVBPFOOJDKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)OC)O)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxy-3,5-dimethoxyphenyl)-7-[4-(propan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[2-oxo-2-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-2-thienyl}ethanone](/img/structure/B5534610.png)

![2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5534618.png)
![5-(4-methylbenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5534632.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol](/img/structure/B5534649.png)
![2-(1-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534650.png)
![1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)

![6-(3,4-dimethoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5534669.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)
![(3S*,4R*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5534690.png)